molecular formula C3H12BN B7777563 Borane-trimethylamine complex

Borane-trimethylamine complex

Cat. No.: B7777563
M. Wt: 72.95 g/mol
InChI Key: KQVSXUGMDCAISO-UHFFFAOYSA-N
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Description

Borane-trimethylamine complex is a chemical compound with the molecular formula C₃H₁₂BN. It is known for its unique properties and applications in various fields of science and industry. This compound is often used as a reducing agent and has significant importance in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Borane-trimethylamine complex can be synthesized through the reaction of trimethylamine with borane. The reaction typically involves the use of sodium borohydride as a reducing agent. The process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as sublimation .

Chemical Reactions Analysis

Types of Reactions: Borane-trimethylamine complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Borane-trimethylamine complex has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Borane-trimethylamine complex exerts its effects involves the transfer of hydride ions (H⁻) to substrates. This transfer reduces the substrate, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups in ketones and double bonds in alkenes .

Comparison with Similar Compounds

  • Borane-tetrahydrofuran complex
  • Borane-dimethyl sulfide complex
  • Borane-pyridine complex

Comparison: Borane-trimethylamine complex is unique due to its stability and ease of handling compared to other borane complexes. It offers a safer and more convenient option for hydroboration and reduction reactions, making it a preferred choice in many applications .

Properties

IUPAC Name

(trimethylazaniumyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12BN/c1-5(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVSXUGMDCAISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-][N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75-22-9
Record name Trimethylamineborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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